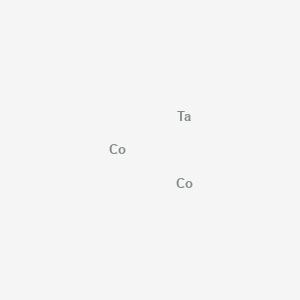
Cobalt;tantalum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt and tantalum are transition metals with unique properties that make their compounds valuable in various scientific and industrial applications. Cobalt, symbolized as Co with an atomic number of 27, is known for its magnetic properties and high melting point . Tantalum, symbolized as Ta with an atomic number of 73, is renowned for its corrosion resistance and high melting point . The combination of cobalt and tantalum in a compound can result in materials with enhanced properties suitable for advanced technological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cobalt-tantalum compounds typically involves the reduction of metal oxides or salts. For instance, tantalum can be reduced from potassium tantalum fluoride (K₂TaF₇) using metallic sodium . Cobalt can be reduced from its oxides using hydrogen or decomposed ammonia . The combination of these metals can be achieved through high-temperature solid-state reactions or co-precipitation methods.
Industrial Production Methods: Industrial production of cobalt-tantalum compounds often employs methods such as mechanical alloying, where cobalt and tantalum powders are mixed and subjected to high-energy ball milling. Another method involves the use of chemical vapor deposition (CVD) to deposit thin films of cobalt-tantalum alloys on substrates .
Chemical Reactions Analysis
Types of Reactions: Cobalt-tantalum compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cobalt can react with oxygen to form cobalt(II) oxide, while tantalum can form tantalum pentoxide under similar conditions .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-tantalum compounds include hydrogen, ammonia, and various acids. For instance, hydrofluoric acid can dissolve tantalum by forming complex fluoro-tantalate anions . Cobalt can react with ammonia to form nitrides such as Co₂N and Co₃N .
Major Products: The major products formed from the reactions of cobalt-tantalum compounds include oxides, nitrides, and various intermetallic compounds. These products are often characterized by their high thermal stability and resistance to corrosion .
Scientific Research Applications
Cobalt-tantalum compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties . In biology and medicine, cobalt-tantalum compounds are explored for their potential use in magnetic resonance imaging (MRI) and as contrast agents . In industry, these compounds are used in the production of superalloys and high-temperature materials .
Mechanism of Action
The mechanism by which cobalt-tantalum compounds exert their effects often involves their ability to form stable complexes with other molecules. For instance, cobalt complexes can act as anticancer agents by interacting with DNA and inhibiting cell proliferation . Tantalum compounds, on the other hand, are known for their ability to form stable oxide layers that protect against corrosion .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to cobalt-tantalum include other transition metal alloys such as cobalt-nickel, cobalt-chromium, and tantalum-niobium . These compounds share some properties with cobalt-tantalum, such as high melting points and corrosion resistance.
Uniqueness: What sets cobalt-tantalum compounds apart is their unique combination of magnetic properties from cobalt and corrosion resistance from tantalum. This makes them particularly suitable for applications requiring both properties, such as in high-performance magnets and corrosion-resistant coatings .
Conclusion
Cobalt-tantalum compounds are versatile materials with significant potential in various scientific and industrial fields. Their unique properties, such as high thermal stability, corrosion resistance, and magnetic characteristics, make them valuable for advanced technological applications. Continued research into their preparation methods, chemical reactions, and applications will likely yield even more innovative uses for these compounds in the future.
Properties
CAS No. |
12139-96-7 |
|---|---|
Molecular Formula |
Co2Ta |
Molecular Weight |
298.8143 g/mol |
IUPAC Name |
cobalt;tantalum |
InChI |
InChI=1S/2Co.Ta |
InChI Key |
ZNANPRCNLOSTPE-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Ta] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


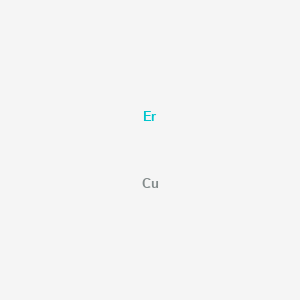

![Tricyclo[1.1.0.0~2,4~]tetraazane](/img/structure/B14719193.png)
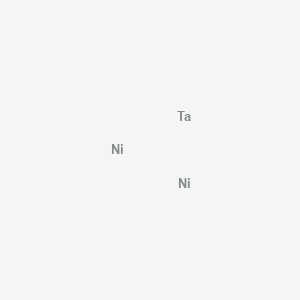


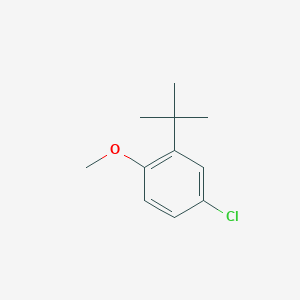
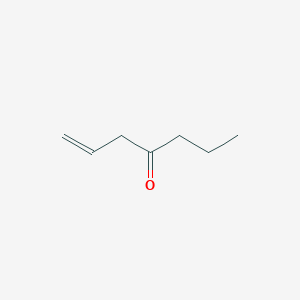

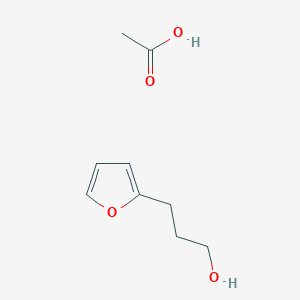
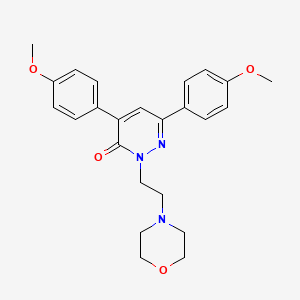
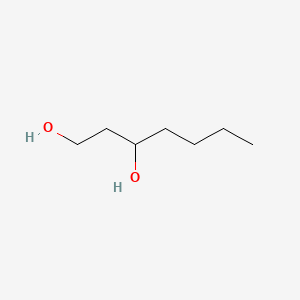

![Trimethyl[(trimethylsilyl)methoxy]silane](/img/structure/B14719264.png)
